molecular formula C7H16ClN3O2S B2678235 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride CAS No. 2137629-25-3

2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride

Cat. No.: B2678235
CAS No.: 2137629-25-3
M. Wt: 241.73
InChI Key: ZVPFPNFWZWWBJL-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride is a heterocyclic compound that features a piperidine ring fused to a thiadiazolidine dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride typically involves the reaction of piperidine derivatives with thiadiazolidine dioxide precursors. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazolidine dioxide moiety to thiadiazolidine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiadiazolidine dioxide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives.

Scientific Research Applications

Biological Activities

Research has identified several noteworthy biological activities associated with 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride:

  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. It was found that compounds with specific substitutions demonstrated significant COX-1 inhibition.
  • Antimicrobial Effects : The compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial growth by inhibiting specific enzymes or pathways .
  • Potential as a Therapeutic Agent : The compound is being explored for its potential in drug development targeting specific enzymes or receptors involved in disease processes. Its structural features allow it to interact selectively with biological targets .

Applications in Research and Industry

The applications of this compound can be categorized into several fields:

Field Application
Medicinal Chemistry Used as a building block for synthesizing complex heterocyclic compounds with therapeutic potential.
Biological Research Studied for anti-inflammatory and antimicrobial activities; potential in developing small molecule inhibitors.
Pharmaceutical Development Explored for its role in drug discovery targeting specific molecular pathways related to diseases.
Material Science Investigated for developing new materials with enhanced stability or reactivity properties.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Anti-inflammatory Activity Evaluation : A study synthesized derivatives of this compound and evaluated their anti-inflammatory effects using in vitro assays. Results indicated that modifications at specific positions significantly enhanced COX inhibition compared to standard drugs.
  • Antimicrobial Activity Assessment : Another research focused on the antimicrobial efficacy of this compound against strains such as Staphylococcus aureus and Escherichia coli. The findings demonstrated promising results that warrant further exploration for therapeutic applications .
  • Therapeutic Development for Fibrosis : Research exploring the anti-fibrotic activities of related compounds showed that some derivatives exhibited better efficacy than existing treatments like Pirfenidone, suggesting potential for treating fibrotic diseases.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thiadiazolidine dioxide analogs. Examples include:

Uniqueness

What sets 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride apart is its unique combination of a piperidine ring and a thiadiazolidine dioxide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects. The compound's structure and its implications for biological activity will be discussed alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is C7H15N3O2S. Its chemical structure features a piperidine ring attached to a thiadiazolidine moiety, which is responsible for its biological activities. The compound exhibits significant potential due to the presence of the piperidine nitrogen and the sulfur-containing heterocycle.

PropertyValue
Molecular Weight175.28 g/mol
CAS Number1368811-81-7
Chemical StructureStructure

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiadiazolidine derivatives. For instance, compounds derived from this scaffold have shown promising results against various bacterial strains. In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table: Antibacterial Activity of Thiadiazolidine Derivatives

CompoundBacterial StrainMIC (mg/mL)
2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxideS. aureus0.0039
E. coli0.025

Antifungal Activity

The antifungal properties of this compound have also been investigated. Studies indicate that it can inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum with MIC values demonstrating significant efficacy .

Table: Antifungal Activity

CompoundFungal StrainMIC (mg/mL)
2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxideC. albicans16.69
F. oxysporum56.74

Anticancer Activity

The anticancer potential of 2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide has been explored in various studies focusing on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds derived from this scaffold have shown IC50 values indicating potent cytotoxicity against these cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
2-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxideMCF-710.10
HepG25.36

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties against acetylcholinesterase (AChE) and urease. The findings suggest that it could serve as a potential therapeutic agent in conditions where enzyme inhibition is desired .

Table: Enzyme Inhibition Activity

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)21.25
Urease6.28

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazolidine derivatives where structure-activity relationships were established to determine the most effective compounds against specific bacterial and cancer cell lines .

Properties

IUPAC Name

2-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S.ClH/c11-13(12)9-5-6-10(13)7-1-3-8-4-2-7;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPFPNFWZWWBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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